6-Chloro-2-piperazino-1,3-benzothiazole
Overview
Description
6-Chloro-2-piperazino-1,3-benzothiazole (6-Cl-2-PBZT) is a heterocyclic compound that has found its way into a variety of scientific applications. It is a member of the piperazino-benzothiazole family and is composed of a benzothiazole ring, a piperazine ring, and a chlorine atom. 6-Cl-2-PBZT has been studied for its potential uses in a variety of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Field: Medicinal Chemistry
- Application : Benzothiazole derivatives, including 6-Chloro-2-piperazino-1,3-benzothiazole, are an important class of heterocyclic compounds. They have attracted strong interest due to their biological and pharmacological properties .
- Methods : The synthesis of benzothiazole derivatives involves various chemical reactions, including the reaction of 2-aminothiophenol with α-haloketones .
- Results : Benzothiazole derivatives have shown a wide range of biological activities, such as antimicrobial, anticancer, antifungal, anthelmintic, and anti-diabetic activities .
Field: Drug Discovery
- Application : Benzothiazole moieties, including 6-Chloro-2-piperazino-1,3-benzothiazole, are part of compounds showing numerous biological activities .
- Methods : The methods of application in drug discovery involve the synthesis of benzothiazole derivatives and testing their biological activities .
- Results : Various benzothiazoles such as 2-aryl benzothiazole have received much attention due to their unique structure and uses as radioactive amyloid imagining agents and anticancer agents .
Field: Green Chemistry
- Application : Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
- Methods : The development of synthetic processes is undoubtedly one of the most significant problems facing researchers. In this review paper, recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO 2) as raw materials are provided .
- Results : Benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Field: Neuropharmacology
- Application : A series of 6-substituted-[3-substituted-prop-2-eneamido]benzothiazole and 6-substituted-2-[(1-acetyl-5-substituted)-2-pyrazolin-3-yl]aminobenzothiazole were synthesized and evaluated experimentally against maximal electroshock test .
- Methods : The compounds were synthesized using appropriate synthetic routes and evaluated using the maximal electroshock test .
- Results : The results of these tests are not specified in the source .
Field: Fluorescence Materials and Electroluminescent Devices
- Application : Benzothiazole derivatives are widely used as fluorescence materials and in electroluminescent devices due to their high pharmaceutical and biological activity .
- Methods : The synthesis of benzothiazoles involves various chemical reactions, including the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
- Results : The specific results or outcomes obtained for this application are not specified in the source .
Field: Synthesis of Piperazine Derivatives
- Application : Piperazine derivatives, which can include 6-Chloro-2-piperazino-1,3-benzothiazole, show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
- Methods : Numerous methods have been reported for the synthesis of substituted piperazines .
- Results : The specific results or outcomes obtained for this application are not specified in the source .
properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQTVOYPBKNRJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372617 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-piperazino-1,3-benzothiazole | |
CAS RN |
153025-29-7 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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